N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine

physicochemical property lipophilicity ADME prediction

Researchers developing sigma-1 receptor ligands or CNS-penetrant probes often face limited access to rigid, three-dimensional spirocyclic amine scaffolds with defined stereochemistry. N-(1-Phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine (CAS 937796-19-5) directly addresses this gap. - Spirocyclic ketal core confers conformational restraint absent in flexible piperazine or phenethylamine comparators, enabling rigid pharmacophore interrogation. - Lipophilic phenylethyl substituent (cLogP 2.83) and chiral α-methylbenzylamine center provide tunable variables for systematic σ1R SAR optimization. - Structurally related 1,4-dioxaspiro[4.5]decane compounds demonstrate high σ1R affinity (pKi = 9.13), validating this scaffold for receptor-targeted library synthesis. Supplied as a racemic mixture with the distinct (S)-enantiomer available under CAS 247208-98-6, enabling chiral resolution studies and enantioselective biological evaluation.

Molecular Formula C16H23NO2
Molecular Weight 261.36 g/mol
CAS No. 937796-19-5
Cat. No. B1622110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine
CAS937796-19-5
Molecular FormulaC16H23NO2
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC2CCC3(CC2)OCCO3
InChIInChI=1S/C16H23NO2/c1-13(14-5-3-2-4-6-14)17-15-7-9-16(10-8-15)18-11-12-19-16/h2-6,13,15,17H,7-12H2,1H3
InChIKeyRLDOTEXAQXQZQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine: Baseline Characterization


N-(1-Phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine (CAS 937796-19-5, molecular formula C16H23NO2, molecular weight 261.36 g/mol) is a spirocyclic secondary amine characterized by a 1,4-dioxaspiro[4.5]decane scaffold N-substituted with a 1-phenylethyl group . The compound contains a chiral center at the α-carbon of the phenylethyl moiety, giving rise to stereoisomers, with the (S)-enantiomer assigned the distinct CAS number 247208-98-6 . The spirocyclic ketal architecture confers rigidity and three-dimensional shape distinct from simple amines, while the lipophilic phenylethyl substituent (cLogP = 2.83) modulates physicochemical properties relative to the unsubstituted 1,4-dioxaspiro[4.5]decan-8-amine core (cLogP = 0.2) [1].

N-(1-Phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine: Irreplaceable vs. Generic Analogs


Generic substitution of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine with the parent 1,4-dioxaspiro[4.5]decan-8-amine (CAS 97096-16-7) or N-methyl analogs fails to preserve the lipophilicity, conformational restraint, and stereochemically defined binding interactions imparted by the 1-phenylethyl substituent. The phenylethyl group increases calculated LogP from 0.2 (unsubstituted core) to 2.83, altering membrane permeability and off-target binding profiles [1]. The chiral α-methylbenzylamine moiety introduces stereochemical complexity absent in achiral N-alkyl or N-phenyl variants, with enantiomeric differentiation potentially impacting receptor recognition in spirocyclic amine-targeted systems such as sigma-1 receptors, where stereochemistry governs ligand affinity [2]. Furthermore, spirocyclic phenethylamine derivatives have demonstrated sigma-1 receptor ligand activity through diversity-oriented synthesis campaigns, establishing this substitution pattern as pharmacologically relevant rather than interchangeable with simpler N-substituents [2].

N-(1-Phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine: Quantitative Differentiation


Lipophilicity vs. Unsubstituted Core

The target compound exhibits calculated LogP of 2.83 [1], representing a >10-fold increase in lipophilicity compared to the unsubstituted 1,4-dioxaspiro[4.5]decan-8-amine core (LogP = 0.2) . This difference is quantitatively meaningful for membrane permeability and distribution in lipid-rich compartments. The pKa of the secondary amine is predicted at 9.66±0.20, indicating that at physiological pH 7.4, the compound exists predominantly (>99%) in protonated form, consistent with a basic amine pharmacophore . These computational values, while predicted, provide comparative context for differentiation from N-methyl analogs with differing basicity.

physicochemical property lipophilicity ADME prediction

Spirocyclic Rigidity vs. Flexible Piperidine Analogs

Spirocyclic β-phenethylamine scaffolds have been identified as potent sigma-1 receptor (σ1R) ligands in diversity-oriented synthesis (DOS) campaigns, with derivatives demonstrating target engagement in biochemical screens [1]. While direct binding data for N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine has not been reported in primary literature, structurally related 1,4-dioxaspiro[4.5]decane-containing compounds exhibit high σ1R affinity; for example, 1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-benzylpiperazine (compound 25b) displays pKiσ1 = 9.13 with σ1/σ2 selectivity ratio = 47 in guinea pig brain membrane radioligand binding assays [2]. The spirocyclic ketal motif contributes to reduced conformational entropy compared to flexible acyclic amine chains, potentially enhancing binding site complementarity. This contrasts with non-spirocyclic phenethylamines which lack the three-dimensional rigidity and metabolic stability conferred by the ketal-protected cyclohexanone framework.

sigma-1 receptor spirocyclic ligand conformational restriction

Chiral Center and Enantiomeric Purity

N-(1-Phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine contains a stereogenic center at the α-carbon of the 1-phenylethyl substituent. The (S)-enantiomer is separately cataloged under CAS 247208-98-6, with stereochemistry explicitly defined in its IUPAC name N-[(1S)-1-phenylethyl]-1,4-dioxaspiro[4.5]decan-8-amine [1]. In contrast, the CAS 937796-19-5 designation is stereochemically undefined, representing either racemic material or unspecified stereochemistry. This distinction is critical because enantiomeric differentiation in spirocyclic amine ligands can produce divergent receptor binding profiles; spirocyclic β-phenethylamine derivatives evaluated as sigma-1 receptor ligands exhibit stereochemistry-dependent activity [2]. The unsubstituted core 1,4-dioxaspiro[4.5]decan-8-amine (CAS 97096-16-7) lacks this stereochemical dimension entirely.

chirality stereochemistry enantioselectivity

Ketal Protection vs. Unprotected Cyclohexanone Amines

The 1,4-dioxaspiro[4.5]decane scaffold incorporates a cyclic ketal protecting group that masks the carbonyl functionality of the parent cyclohexanone system. This structural feature is recognized in spirocyclic drug design as a strategy to modulate metabolic liability; ketal-protected spirocyclic amines demonstrate resistance to carbonyl reductase-mediated metabolism that would otherwise reduce corresponding ketones [1]. In the broader context of spirocyclic amine medicinal chemistry, 1,4-dioxaspiro[4.5]decane derivatives have been employed as building blocks for brain-penetrating cathepsin S inhibitors and sigma receptor ligands [2], where the ketal moiety contributes to overall pharmacokinetic profile. Direct comparison to the hypothetical N-(1-phenylethyl)-4-aminocyclohexan-1-one (keto form) is theoretical but illustrates the functional differentiation: the ketal form eliminates potential for Schiff base formation with endogenous aldehydes and prevents keto-enol tautomerization that could alter binding conformation.

metabolic stability prodrug ketal protection

N-(1-Phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine: Application Scenarios


Sigma-1 Receptor Ligand Screening

Given the established activity of spirocyclic β-phenethylamines as sigma-1 receptor (σ1R) ligands in diversity-oriented synthesis campaigns [1], and the high σ1R affinity (pKi = 9.13) demonstrated by structurally related 1,4-dioxaspiro[4.5]decane-containing compounds [2], this compound serves as a structurally defined entry point for σ1R structure-activity relationship (SAR) studies. The lipophilic phenylethyl substituent (cLogP = 2.83) and chiral center provide variables for systematic optimization of binding affinity, selectivity over σ2R, and central nervous system penetration potential. The spirocyclic ketal scaffold offers conformational restraint not available in flexible piperazine or phenethylamine comparators, enabling the interrogation of rigid pharmacophore hypotheses [3].

Building Block for Cathepsin S Inhibitors

The 1,4-dioxaspiro[4.5]decane scaffold is a recognized core for brain-penetrating cathepsin S inhibitors, as documented in patent literature for related aminomethyl derivatives [1]. N-(1-Phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine provides a functionalized spirocyclic amine intermediate that can be further elaborated via acylation, sulfonylation, or reductive amination to generate focused libraries targeting cysteine proteases or other enzyme classes where spirocyclic conformational constraint confers binding site selectivity. The calculated LogP of 2.83 positions this compound favorably for CNS drug discovery programs, aligning with the favorable central nervous system multiparameter optimization (CNS MPO) scoring typical of spirocyclic scaffolds [2].

Chiral Resolution and Stereochemical Purity

This compound presents an opportunity for analytical method development and chiral resolution studies, as the racemic mixture (CAS 937796-19-5) can be separated into its constituent enantiomers (e.g., the (S)-enantiomer CAS 247208-98-6) [1]. The distinct CAS registrations for racemic and enantiopure forms underscore the importance of stereochemical control in procurement. Research applications include development of chiral HPLC or SFC methods, evaluation of enantioselective synthetic routes (e.g., asymmetric reductive amination), and comparative biological evaluation of individual enantiomers in receptor binding or cellular assays. This addresses a key quality attribute that differentiates this compound from achiral spirocyclic amine alternatives [2].

Physicochemical Benchmarking for ADME Models

The combination of a rigid spirocyclic core (providing a defined three-dimensional shape) and a lipophilic phenylethyl substituent (cLogP = 2.83) makes this compound suitable for calibrating and validating in silico ADME prediction models [1]. The measured or experimentally determined values for LogD, pKa, and plasma protein binding can serve as reference points for computational chemistry groups developing or refining algorithms for spirocyclic amine-containing compounds. Unlike simpler, well-characterized drug-like molecules, this compound occupies a less-charted region of chemical space (higher Fsp³, moderate molecular weight 261.36 Da, rotatable bond count = 3), providing a valuable test case for predictive model robustness assessments [2].

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